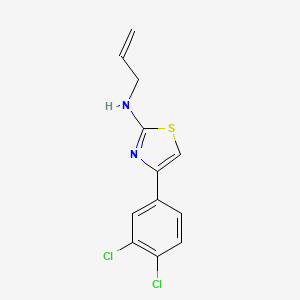

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

Description

N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a thiazole-derived compound featuring a 3,4-dichlorophenyl group at the 4-position of the thiazole ring and an allyl substituent on the amine moiety. Thiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including kinase modulation, antimicrobial, and anti-inflammatory effects . The 3,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, while the allyl group may improve metabolic stability and binding flexibility.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S/c1-2-5-15-12-16-11(7-17-12)8-3-4-9(13)10(14)6-8/h2-4,6-7H,1,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPIDJVSTSNSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with allylamine under controlled conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the desired product. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be performed using nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can produce the corresponding thiol derivatives.

Scientific Research Applications

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound featuring a thiazole ring substituted with an allyl group and a dichlorophenyl moiety. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, contributes to the compound's reactivity and biological properties, while the dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. This compound has potential applications in pharmaceutical development.

Potential Applications

- Pharmaceutical Development The structure of this compound suggests it may be useful in pharmaceutical development.

- Interaction Studies Interaction studies typically focus on its binding affinity to various biological targets. Thiazole derivatives are known to interact with enzymes and receptors due to their ability to form hydrogen bonds and π-stacking interactions. Studies indicate that modifications on the aryl moiety significantly affect binding interactions and biological activity.

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(3-Chlorophenyl)-1,3-thiazol-2-amine | Similar thiazole core; different halogen substitution | Potentially lower lipophilicity |

| N-Allylthiazolium salts | Positively charged thiazole derivatives | Increased solubility in polar solvents |

| 2-Amino-thiazoles | Varying substituents on the thiazole core | Broad range of biological activities |

Mechanism of Action

The mechanism by which N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Thiazole 4-Position

The 4-position of the thiazole ring is critical for modulating biological activity. Key analogs include:

N-Allyl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine

- Structure : Replaces 3,4-dichlorophenyl with a bulkier 4-cyclohexylphenyl group.

- Synthesis : Prepared via coupling reactions similar to the target compound, using 4-cyclohexylphenyl-substituted intermediates .

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Structure : Features a 4-fluorophenyl group and a 3-chloro-2-methylphenyl substituent on the amine.

- Impact : The electron-withdrawing fluorine atom may alter π-π stacking interactions, while the methyl group introduces steric hindrance. Reported to exhibit antibacterial activity against Staphylococcus aureus .

4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine Hydrochloride

Variations in N-Substituents

The amine substituent influences binding affinity and pharmacokinetics:

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide

- Structure : Replaces the allyl group with a methanesulfonamide moiety.

- This compound showed activity as a c-Abl kinase activator .

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)-1,3-thiazol-2-amine

- Structure : Features dual propargyl groups on the amine.

- Impact : Propargyl groups increase rigidity and metabolic stability compared to the allyl group. Demonstrated moderate anti-inflammatory activity in preclinical models .

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

- Structure : Substitutes allyl with a cyclopropanecarboxamide.

- Yielded 60% efficiency in c-Abl kinase activation studies .

Physicochemical Properties

- Lipophilicity : The 3,4-dichlorophenyl group in the target compound increases logP compared to analogs with fluorophenyl or methoxyphenyl groups.

- Solubility : Hydrochloride or hydrobromide salts (e.g., ) improve solubility over neutral analogs.

Biological Activity

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 285.19 g/mol. The compound features a thiazole ring, which is known for its biological activity. The synthesis typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that derivatives of thiazole compounds often demonstrate higher antimicrobial effectiveness compared to standard drugs. Specifically, compounds containing halogen substituents on the phenyl ring enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

This compound's biological activity is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound is believed to inhibit key enzymes involved in the metabolic pathways essential for cell survival and proliferation. For instance, it may inhibit cyclooxygenases (COX) involved in inflammatory responses and eicosanoid metabolism .

Case Studies

- Antimicrobial Study : A recent study involving a series of thiazole derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties against Pseudomonas aeruginosa and Candida albicans. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .

- Cancer Treatment Research : Another investigation focused on the antiproliferative effects of thiazole derivatives on various cancer cell lines revealed that modifications at the aryl moiety significantly influenced biological activity. Compounds designed with larger lipophilic groups showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and related thiazol-2-amine derivatives?

The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, analogous compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine are synthesized by reacting substituted thioureas with α-haloketones under reflux conditions. A modified approach using POCl₃ as a cyclizing agent at elevated temperatures (90°C) has been reported for structurally similar 1,3,4-thiadiazole derivatives . For the allyl-substituted variant, allylation of the amine group post-thiazole ring formation is recommended, followed by purification via recrystallization (e.g., DMSO/water mixtures) .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine revealed a planar thiazole ring with dihedral angles of 8.55° relative to the dichlorophenyl group, stabilized by N–H···N hydrogen bonds . Spectroscopic techniques (¹H/¹³C NMR, IR) are used to verify functional groups, with characteristic signals for the allyl group (δ ~5.2–5.8 ppm in ¹H NMR) and thiazole C–S stretching (~670 cm⁻¹ in IR) .

Q. What are the critical physicochemical properties influencing the compound’s reactivity and solubility?

The electron-withdrawing 3,4-dichlorophenyl group enhances electrophilic substitution resistance but reduces solubility in polar solvents. The allyl group introduces steric hindrance and modest lipophilicity (clogP ~3.2, estimated via computational methods). Solubility can be improved using co-solvents like DMSO or ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A factorial design approach is recommended to optimize parameters such as temperature, solvent polarity, and stoichiometry. For example, POCl₃-mediated cyclization efficiency improves at 90°C in anhydrous conditions, with a molar ratio of 1:3 (thiourea:POCl₃) yielding >85% purity . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients can monitor byproducts like unreacted allyl halides .

Q. What strategies address contradictions in biological activity data for thiazol-2-amine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from substituent positioning. For 4-(4-chlorophenyl)-N-benzylidene-thiazol-2-amine derivatives, the para-chloro group enhances π-π stacking with microbial enzyme active sites, whereas meta-substituents reduce binding affinity . Dose-response assays (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock Vina) should be paired to validate structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. For example, the sulfur atom in the thiazole ring exhibits high electron density, favoring interactions with cysteine residues in enzymes like cytochrome P450 . Molecular dynamics simulations (100 ns trajectories) further assess binding stability in putative targets .

Q. What analytical techniques resolve challenges in characterizing degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is critical for identifying oxidative metabolites (e.g., sulfoxide formation at the thiazole sulfur). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Fourier-transform infrared (FTIR) spectroscopy detect hydrolytic cleavage of the allyl group .

Methodological Considerations

Q. How are crystallographic data used to refine synthetic protocols?

Crystallographic parameters (e.g., torsion angles, packing motifs) guide solvent selection for recrystallization. For N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine, ethyl acetate yielded crystals with minimal disorder, attributed to van der Waals interactions between methyl groups . Refinement using SHELXL and Olex2 software ensures accurate bond-length validation .

Q. What in vitro assays are suitable for evaluating anticancer potential?

- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via nonlinear regression .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .

- ROS generation : DCFH-DA fluorescence assays quantify oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.